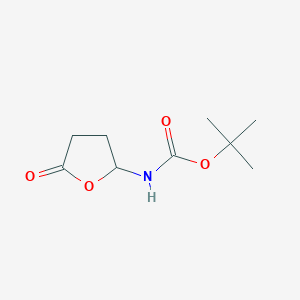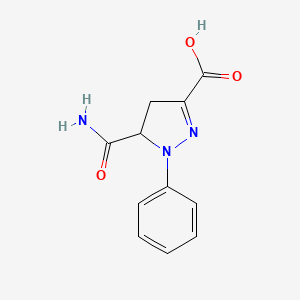![molecular formula C18H18Cl3N3O B2624443 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 383146-63-2](/img/structure/B2624443.png)
3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as 3,4-DCBC, is a synthetic organic compound that has been used in scientific research for its biochemical and physiological effects. It is a member of the class of compounds known as benzamides, which are derivatives of the aromatic amide group. 3,4-DCBC is a crystalline solid with a molecular weight of 343.07 g/mol and a melting point of 155-156 °C.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 5-chloro-2-(4-methylpiperazin-1-yl)aniline in the presence of a base to form the intermediate 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide. The intermediate is then purified to obtain the final product.
Starting Materials
3,4-dichlorobenzoyl chloride, 5-chloro-2-(4-methylpiperazin-1-yl)aniline, Base (e.g. triethylamine)
Reaction
Step 1: 3,4-dichlorobenzoyl chloride is added to a solution of 5-chloro-2-(4-methylpiperazin-1-yl)aniline in an organic solvent such as dichloromethane or chloroform., Step 2: A base such as triethylamine is added to the reaction mixture to facilitate the reaction., Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete., Step 4: The reaction mixture is then washed with water and the organic layer is separated., Step 5: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to obtain the crude product., Step 6: The crude product is purified by column chromatography or recrystallization to obtain the final product, 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide.
科学的研究の応用
3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide has been used in scientific research for its biochemical and physiological effects. It has been studied for its ability to modulate the activity of certain enzymes, such as acetylcholinesterase, and for its potential to act as an anti-inflammatory agent. It has also been studied for its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide is not completely understood. Studies suggest that it may act as an inhibitor of certain enzymes, such as acetylcholinesterase, and may also act as an anti-inflammatory agent. It has also been suggested that it may inhibit the growth of cancer cells by disrupting the cell cycle.
生化学的および生理学的効果
3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide has been studied for its ability to modulate the activity of certain enzymes, such as acetylcholinesterase, and for its potential to act as an anti-inflammatory agent. It has been shown to inhibit the growth of cancer cells in vitro. In animal studies, 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to reduce the severity of inflammation and to improve the symptoms of arthritis.
実験室実験の利点と制限
The advantages of using 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide in laboratory experiments include its low toxicity, its low cost, and its ability to inhibit the growth of cancer cells. The main limitations of using 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide in laboratory experiments are its lack of specificity for certain enzymes, its lack of efficacy in vivo, and its lack of ability to penetrate the cell membrane.
将来の方向性
Future research on 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide should focus on further elucidating its mechanism of action, exploring its potential to act as an anti-inflammatory agent, and determining its efficacy in vivo. Additionally, further studies should be conducted to determine its ability to penetrate the cell membrane and its potential to be used as a therapeutic agent. Other potential future directions include exploring the potential of 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide to interact with other enzymes, and investigating its ability to modulate the activity of certain cellular pathways.
特性
IUPAC Name |
3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3O/c1-23-6-8-24(9-7-23)17-5-3-13(19)11-16(17)22-18(25)12-2-4-14(20)15(21)10-12/h2-5,10-11H,6-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYRJVYTEUNOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

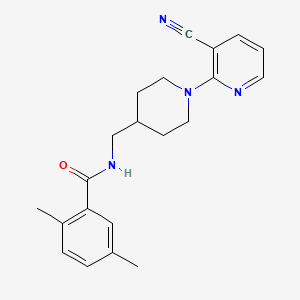
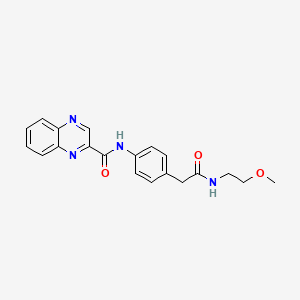
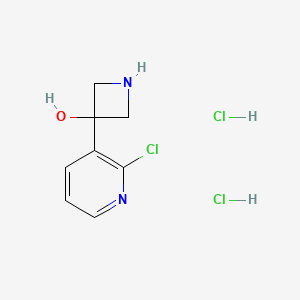
![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)
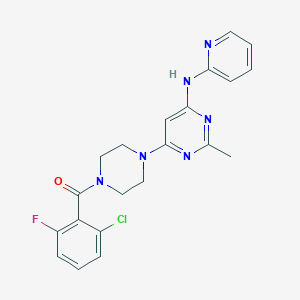

![4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2624369.png)
![3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2624372.png)
![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)
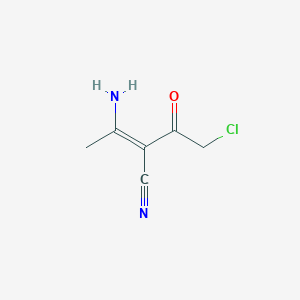
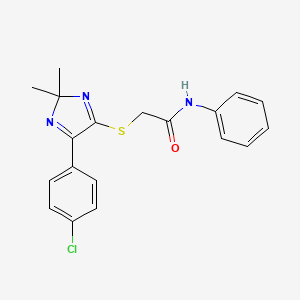
![Ethyl 5-[3-(4-chlorophenyl)sulfonylpropanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B2624380.png)
